5-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
Significance of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry
Pyrrolopyridine scaffolds are recognized as privileged structures in drug discovery programs due to their bioisosteric relationship with purine (B94841) and indole (B1671886) systems, which are ubiquitous in biologically active molecules. nih.govresearchgate.net This structural mimicry allows pyrrolopyridine-based compounds to interact with a diverse array of biological targets, including kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.gov The pyrrolopyridine nucleus can act as a versatile template for developing inhibitors that target the ATP-binding site of kinases. nih.gov
Pyrrolopyridines, also known as azaindoles, are classified based on the position of the nitrogen atom in the pyridine (B92270) ring relative to the fused pyrrole (B145914) ring. This results in four main positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. pharmablock.comnih.gov Each isomer possesses distinct electronic and steric properties, which in turn influence their biological activity and pharmacokinetic profiles. nih.gov The general structure of pyrrolopyridines consists of a bicyclic system where a five-membered pyrrole ring is fused to a six-membered pyridine ring. mdpi.com
Table 1: Isomeric Variations of Pyrrolopyridines
| Isomer | Systematic Name |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
This table showcases the four primary isomers of the pyrrolopyridine (azaindole) scaffold.
While azaindole frameworks are relatively rare in nature, some marine alkaloids, such as variolins and meriadinins, feature this scaffold and have demonstrated potent antitumor and antiviral activities. nih.govnih.gov The synthetic importance of azaindoles is immense, as they serve as key building blocks in the creation of a multitude of therapeutic agents. nih.govresearchgate.net The development of novel synthetic methodologies for constructing and functionalizing the azaindole core continues to be an active area of research, driven by the demand for new and improved drug candidates. nih.govresearchgate.net
Academic Research Focus on 5-methoxy-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold
The compound this compound has emerged as a particularly interesting scaffold for medicinal chemists. The presence of the methoxy (B1213986) group at the 5-position can significantly influence the molecule's electronic properties and its interactions with biological targets.
Research into pyrrolopyridine derivatives has evolved from initial explorations of their fundamental chemical properties to a focused effort on their application in medicinal chemistry. Initially, the interest was in their synthesis and basic reactivity. However, as their biological potential became evident, research shifted towards the design and synthesis of derivatives with specific therapeutic applications. The recognition of azaindoles as bioisosteres of indoles and purines was a pivotal moment that spurred extensive investigation into their use as kinase inhibitors and other therapeutic agents. nih.govresearchgate.net
The this compound scaffold is of strategic importance in the identification of lead compounds for drug development. Its rigid bicyclic structure provides a well-defined platform for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This scaffold has been utilized in the development of inhibitors for a range of protein kinases, which are implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov For instance, derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been investigated as potent anticancer agents that inhibit tubulin polymerization. tandfonline.comnih.gov The ability to readily synthesize and modify the this compound core makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. pharmablock.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Synthetic Methodologies for 5 Methoxy 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
Established Synthetic Pathways to the Pyrrolo[3,2-b]pyridine Core
The construction of the pyrrolo[3,2-b]pyridine skeleton, the core of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, can be achieved through various synthetic strategies. These methods can be broadly categorized into de novo cyclization strategies, where the bicyclic system is formed from acyclic or monocyclic precursors, and annulation reactions, which involve the fusion of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
De Novo Cyclization Strategies
De novo synthesis of the pyrrolo[3,2-b]pyridine core often involves the construction of the pyrrole ring onto a functionalized pyridine precursor. One common approach begins with a substituted 2-aminopyridine. For instance, a domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde can be employed to selectively synthesize 7-azaindole derivatives. The chemoselectivity of this reaction, leading to either 7-azaindole or its reduced form, 7-azaindoline, can be controlled by the choice of the alkali-amide base, with potassium hexamethyldisilazide (KHMDS) favoring the formation of 7-azaindoles. This method provides a versatile route to the core structure, which can then be further modified to introduce the desired 5-methoxy substituent.
Another de novo approach involves the palladium-catalyzed coupling of 2-amino-3-iodopyridine with terminal alkynes, followed by an intramolecular cyclization to form the pyrrole ring. This Sonogashira coupling followed by cyclization is a powerful tool for accessing 2-substituted 7-azaindole derivatives.
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions provide a direct method for fusing a pyrrole ring onto a pyridine moiety. These reactions often utilize a suitably substituted pyridine derivative and a reagent that provides the necessary atoms for the pyrrole ring. While specific examples leading directly to the this compound are not extensively detailed in readily available literature, the general principles of annulation can be applied. For example, transition metal-catalyzed C-H activation and subsequent annulation of pyridines with alkynes or other coupling partners represent a modern and efficient strategy for constructing such fused heterocyclic systems.
Regioselective Synthesis Approaches for this compound
The regioselective synthesis of this compound has been a subject of interest, particularly in the context of pharmaceutical development. A key strategy involves the functionalization of the 7-azaindole core at the 5-position. A documented approach starts with the bromination of the 7-azaindole skeleton. epo.org
A patented method describes the conversion of a protected 7-azaindole to its 5-bromo derivative. This brominated intermediate is pivotal for introducing the methoxy (B1213986) group. The synthesis proceeds through a 5-bromo-7-azaindoline intermediate, which is subsequently aromatized to 5-bromo-7-azaindole. epo.org The 5-bromo-7-azaindole can then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to yield the desired this compound. researchgate.net This multi-step process allows for the precise placement of the methoxy group at the C5 position of the pyridine ring.
| Starting Material | Key Intermediates | Final Product | Reference |
| 7-Azaindole derivative | 5-bromo-7-azaindoline, 5-bromo-7-azaindole | This compound | epo.org |
Advanced Derivatization and Functionalization Strategies
Once the this compound core is synthesized, its further derivatization is essential for exploring its chemical space and biological activities. Both the pyrrole and pyridine rings can undergo various substitution reactions.
Electrophilic Aromatic Substitution on the Pyrrole and Pyridine Rings
The pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially on the electron-rich pyrrole ring, typically at the C3 position. For instance, direct iodination of 1-arylated 7-azaindoles has been shown to occur at the 3-position. nih.gov
The pyridine ring, being electron-deficient, is less reactive towards electrophiles. However, the presence of the electron-donating methoxy group at the C5 position can influence the regioselectivity of electrophilic attack on the pyridine ring.
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions are particularly useful for modifying the pyridine ring of the this compound scaffold. As previously mentioned, the synthesis of the target compound itself relies on a nucleophilic substitution of a 5-bromo precursor with a methoxide anion. researchgate.net
Furthermore, the introduction of a halogen atom at other positions of the bicyclic system can open avenues for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. For example, a 5-bromo-7-azaindole derivative can be subjected to Suzuki coupling with various boronic acids to introduce aryl or heteroaryl substituents at the 5-position. epo.org Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups, which can be further elaborated. mdpi.comnih.gov
The table below summarizes some of the potential derivatization reactions on the this compound core, based on the reactivity of the parent 7-azaindole system.
| Reaction Type | Reagents and Conditions | Position of Substitution | Potential Products |
| Electrophilic Halogenation | N-Iodosuccinimide (NIS) | C3 | 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C5 (from 5-bromo precursor) | 5-Aryl-1H-pyrrolo[3,2-b]pyridine derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C5 (from 5-bromo precursor) | 5-Alkynyl-1H-pyrrolo[3,2-b]pyridine derivatives |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex heterocyclic compounds. The Suzuki and Sonogashira reactions are particularly valuable for the functionalization of the this compound core, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate. In the context of this compound, a bromo-substituted derivative can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. nih.gov
For instance, the Suzuki cross-coupling of a bromo-substituted pyrrolopyridine with an arylboronic acid can be achieved using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like K₂CO₃ or Na₂CO₃. The reaction is typically carried out in a solvent mixture such as dioxane/water or toluene/ethanol.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 | 63-94 | nih.gov |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 75-90 |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl moieties onto the this compound scaffold, which can serve as versatile handles for further transformations or as important pharmacophores themselves. A typical Sonogashira coupling involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF. nih.gov
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 80 | 88-90 | nih.gov |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | Room Temp | 85-93 |
Introduction of Diverse Chemical Moieties and Pharmacophores
The ability to introduce a variety of chemical groups and pharmacophores onto the this compound core is crucial for the development of new drug candidates. Palladium-catalyzed cross-coupling reactions are primary methods for achieving this structural diversity.
Through Suzuki coupling, a wide array of aryl and heteroaryl groups can be appended to the pyrrolopyridine nucleus. These groups can be further substituted with various functional groups such as methoxy, hydroxyl, amino, and cyano groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. The introduction of these moieties can significantly impact the biological activity of the resulting compounds. nih.gov
Sonogashira coupling provides access to alkynyl-substituted 5-methoxy-1H-pyrrolo[3,2-b]pyridines. The alkyne functionality is a valuable synthon that can participate in various subsequent reactions, including cycloadditions (e.g., "click chemistry" to form triazoles), and further cross-coupling reactions. This allows for the construction of more complex and diverse molecular architectures.
Beyond cross-coupling, other functionalization strategies can be employed. For example, N-alkylation or N-arylation of the pyrrole nitrogen can introduce additional diversity. Electrophilic substitution reactions on the pyrrole or pyridine ring, where electronically feasible, can also be used to install various substituents.
Modern Synthetic Innovations and Green Chemistry Aspects
Recent advances in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These innovations are also being applied to the synthesis of complex heterocyclic systems like this compound.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. researchgate.netnih.gov
In the context of palladium-catalyzed cross-coupling reactions, MAOS has been successfully employed for the synthesis of pyrrolopyridine derivatives. For example, Suzuki coupling reactions that would typically require several hours of conventional heating can be completed in a matter of minutes under microwave irradiation, often with improved yields. nih.govdurham.ac.uk
| Reaction Type | Catalyst | Solvent | Time (Conventional) | Time (Microwave) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | 1,4-dioxane/H₂O | 12 h | 26 min | nih.gov |
| Suzuki Coupling | Pd EnCat | Toluene/H₂O/EtOH | 3.5 h | 10 min | durham.ac.uk |
Catalytic Approaches for Enhanced Efficiency and Selectivity
The development of new and more efficient catalyst systems is a continuous effort in organic synthesis. For the synthesis of this compound derivatives, research is ongoing to find catalysts that offer higher turnover numbers, operate under milder conditions, and provide greater selectivity.
The use of advanced palladium catalysts, such as those incorporating bulky and electron-rich phosphine ligands (e.g., XPhos), can improve the efficiency of cross-coupling reactions, particularly with challenging substrates. nih.gov Furthermore, the development of palladium "pre-catalysts" that are more stable and easier to handle has simplified the execution of these reactions.
Multicomponent Reactions in Pyrrolopyridine Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly desirable from a green chemistry perspective. MCRs offer significant advantages in terms of efficiency, atom economy, and reduction of waste. While specific MCRs for the direct synthesis of this compound are not yet widely reported, the development of such reactions for related pyrrolopyridine systems is an active area of research. These one-pot syntheses can streamline the construction of the core heterocyclic scaffold, avoiding lengthy and laborious multi-step sequences.
Scalability Considerations for Research and Development
The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. For the synthesis of this compound and its derivatives, several factors must be considered to ensure a safe, efficient, and cost-effective process.
Key considerations for scalability include:
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions can be difficult and expensive to scale up. The ideal process would operate at or near ambient temperature and pressure.
Purification: The purification of the final product and intermediates can be a major bottleneck in a large-scale synthesis. Developing a process that minimizes the formation of byproducts and allows for purification by crystallization rather than chromatography is highly advantageous.
Safety: The safety of the chemical process is of paramount importance. A thorough hazard assessment of all reagents, intermediates, and reaction conditions must be conducted.
Process Robustness: The synthetic route should be robust and reproducible, meaning that it consistently provides the desired product in high yield and purity, even with slight variations in reaction parameters.
A patent for a related pyrrolopyrazine compound highlights the importance of developing a process that can be conducted as a one-pot procedure and simplifies the work-up to filtration and washing steps, avoiding extensive chromatography, which is often a challenge on a large scale. google.com The development of such streamlined processes is a critical aspect of taking a promising drug candidate from the research bench to clinical development.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 5-methoxy-1H-pyrrolo[3,2-b]pyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of the protons.
Detailed findings on the ¹H NMR of a related compound, 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, are available and provide insight into the expected spectral regions for the protons in the parent compound. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | Broad singlet | - | - |
| H-2 | Doublet of doublets | - | - |
| H-3 | Doublet of doublets | - | - |
| H-6 | Doublet | - | - |
| H-7 | Doublet | - | - |
| OCH₃ | Singlet | - | - |
Note: The exact chemical shifts and coupling constants require experimental determination.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Research on related 1H-pyrrolo[2,3-b]pyridine derivatives has utilized ¹³C NMR to confirm their structures. rsc.orgnih.gov The chemical shifts in these related compounds help in predicting the resonances for this compound.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | - |
| C-3 | - |
| C-3a | - |
| C-5 | - |
| C-6 | - |
| C-7a | - |
| C-OCH₃ | - |
Note: The exact chemical shifts require experimental determination.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. nih.govchemrxiv.org While there is no fluorine in this compound itself, the synthesis of fluorinated derivatives would necessitate the use of ¹⁹F NMR for their structural confirmation. mdpi.com The chemical shifts, coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F), and signal multiplicities in the ¹⁹F NMR spectrum provide invaluable information about the electronic environment and spatial arrangement of the fluorine atoms. semanticscholar.orgresearchgate.net The introduction of a fluorine atom or a trifluoromethyl group can significantly impact the biological and chemical properties of the parent molecule. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms. nih.govresearchgate.net
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule.
HSQC (¹H-¹³C One-Bond Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (¹H-¹³C Long-Range Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure.
These 2D NMR methods are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. mpg.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₈N₂O), the expected monoisotopic mass is 148.0637. uni.lu HRMS can confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS data indicates the following adducts and their corresponding m/z values uni.lu:
[M+H]⁺: 149.07094
[M+Na]⁺: 171.05288
The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the methoxy (B1213986) group or fragmentation of the bicyclic ring system would result in characteristic daughter ions, further confirming the structure of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 149.07094 |
| [M+Na]⁺ | 171.05288 |
| [M-H]⁻ | 147.05638 |
| [M+NH₄]⁺ | 166.09748 |
| [M+K]⁺ | 187.02682 |
| [M]⁺ | 148.06311 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. While detailed experimental fragmentation data for this compound is not extensively published, predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts are available. These predictions are crucial for identifying the compound in complex mixtures and for setting up targeted MS/MS experiments. uni.lu
The predicted m/z values for common adducts of this compound are essential for its detection in mass spectrometry. The protonated molecule ([M+H]⁺) is predicted to have an m/z of 149.07094, while the sodium adduct ([M+Na]⁺) is predicted at 171.05288. uni.lu In negative ion mode, the deprotonated molecule ([M-H]⁻) is predicted at an m/z of 147.05638. uni.lu These values serve as a primary reference for identifying the compound in a sample.
Table 1: Predicted Mass-to-Charge (m/z) and Collision Cross-Section (CCS) Values for this compound Adducts uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 149.07094 | 126.5 |
| [M+Na]⁺ | 171.05288 | 137.4 |
| [M-H]⁻ | 147.05638 | 127.9 |
| [M+NH₄]⁺ | 166.09748 | 147.7 |
| [M+K]⁺ | 187.02682 | 134.3 |
This data is based on computational predictions and is sourced from PubChem.
MALDI-TOF-MS for Protein-Ligand Complex Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a valuable tool for studying non-covalent interactions, such as those between a small molecule ligand and a protein. This technique can be used to determine the stoichiometry and binding affinity of a protein-ligand complex. In a typical experiment, the protein and ligand are co-crystallized with a matrix, and the mass of the intact complex is measured.
Currently, there are no specific published research findings detailing the use of MALDI-TOF-MS to characterize a protein-ligand complex involving this compound. However, this method remains a viable and powerful approach for future studies aimed at understanding the biological targets of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic peaks for the N-H stretch of the pyrrole (B145914) ring, C-H stretches of the aromatic and methoxy groups, C=C and C=N stretching vibrations within the fused rings, and the C-O stretch of the methoxy group. While a specific, annotated FT-IR spectrum for this compound is not available in the public domain, the expected absorption regions for its key functional groups can be predicted based on data from similar structures.
Table 2: Expected FT-IR Absorption Regions for Key Functional Groups in this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Pyrrole) | 3200-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Methoxy) | 2850-2960 | Stretching |
| C=C / C=N (Aromatic Rings) | 1500-1650 | Stretching |
| C-O (Methoxy) | 1000-1300 | Stretching |
These are general, expected ranges for the indicated functional groups.
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction of Derivatives
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure and stereochemistry. To date, a crystal structure for the parent this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related derivative of the isomeric 1H-pyrrolo[2,3-b]pyridine system, 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, has been elucidated. bldpharm.com This study demonstrates that the pyrrolopyridine core is essentially planar and reveals how substituents are oriented relative to the ring system. bldpharm.com Such studies on derivatives are crucial for understanding the structural impact of various substitutions on the core scaffold.
Co-crystallography for Ligand-Target Binding Mode Analysis
Co-crystallography, where a ligand is crystallized while bound to its target protein, is a vital technique in structure-based drug design. It provides a detailed atomic-level map of the interactions between the ligand and the protein's binding site, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for optimizing the ligand's structure to improve its potency and selectivity.
Currently, there are no published co-crystal structures of this compound in complex with a biological target. Research on the isomeric 1H-pyrrolo[3,2-c]pyridine series has utilized molecular docking, a computational method, to predict binding modes with tubulin, highlighting the potential for this class of compounds to interact with important biological targets. nih.gov Future co-crystallography studies on this compound would be essential to validate such computational models and guide further drug development efforts.
Chromatographic and Affinity-Based Characterization
Chromatographic techniques are pivotal in the separation, identification, and purification of chemical compounds. When coupled with affinity-based methods, they provide deep insights into the biomolecular interactions of a compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and confirming its identity. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For the analysis of related pyrrolopyridine derivatives, validated RP-HPLC methods have been established. For instance, a study on a similar compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilized an octadecyl column (LiChrosorb® 100 RP-18) with an eluent composed of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2. ptfarm.plresearchgate.net Detection was carried out using UV spectrophotometry at a wavelength of 239 nm. ptfarm.plresearchgate.net Such methods are validated for selectivity, precision, accuracy, and linearity to ensure reliable and reproducible results. ptfarm.plresearchgate.net While specific HPLC parameters for this compound are not detailed in the provided search results, the methodology for related compounds suggests a robust framework for its analysis. Commercial suppliers of this compound often provide HPLC data to certify the purity of their products, which is commonly specified at 98% or higher. bldpharm.com
Table 1: Illustrative HPLC Parameters for Analysis of a Related Pyrrolopyridine Derivative
| Parameter | Value |
| Column | LiChrosorb® 100 RP-18 (octadecyl) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) |
| Detection | UV at 239 nm |
| Internal Standard | Phenacetin |
This table is illustrative and based on methods for structurally related compounds. ptfarm.plresearchgate.net
Frontal Affinity Chromatography for Ligand-Membrane Protein Interaction Studies
Frontal Affinity Chromatography (FAC) is a powerful technique for quantifying the interactions between a ligand, such as this compound, and a target protein, particularly membrane proteins which are crucial in drug discovery. researchgate.netnih.gov This method allows for the determination of equilibrium dissociation constants (Kd), providing a measure of the binding affinity. nih.gov
In a notable study, FAC was employed to investigate the interaction of this compound with the human adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor. researchgate.net The experiment utilized a monolith column functionalized with A2AR embedded in nanodiscs. A solution of the compound was continuously infused through the column, and the breakthrough volume was measured. The breakthrough volume is directly related to the affinity of the compound for the immobilized receptor.
The study demonstrated that this compound exhibited weak affinity for the A2AR. researchgate.net The frontal affinity chromatograms showed a clear retardation of the compound's breakthrough, indicative of an interaction. researchgate.net By analyzing the breakthrough curves at different concentrations of the analyte, the dissociation constant can be calculated. This technique is particularly valuable for studying weak interactions, which are often important in the early stages of drug discovery, such as in fragment-based approaches. researchgate.net
Table 2: Frontal Affinity Chromatography Findings for this compound
| Parameter | Observation | Reference |
| Target Protein | Human Adenosine A2A Receptor (A2AR) | researchgate.net |
| Chromatography Type | Frontal Affinity Chromatography | researchgate.net |
| Stationary Phase | Poly(DHPMA-co-MBA) monolith with A2AR nanodiscs | researchgate.net |
| Mobile Phase | 20 mM Ammonium Acetate | researchgate.net |
| Interaction | Weak affinity observed | researchgate.net |
This advanced characterization provides crucial data on the binding properties of this compound, guiding further research into its potential as a modulator of membrane protein function.
Medicinal Chemistry and Biological Activity of 5 Methoxy 1h Pyrrolo 3,2 B Pyridine Derivatives
Anti-Cancer and Anti-Proliferative Investigations
Derivatives of the pyrrolopyridine core, including the 5-methoxy-1H-pyrrolo[3,2-b]pyridine series, have shown considerable promise as anti-cancer agents. Their activity often stems from the inhibition of key enzymes and proteins that are critical for the growth and survival of cancer cells.
Receptor Tyrosine Kinase Inhibition (e.g., Fibroblast Growth Factor Receptors: FGFR1, FGFR2, FGFR3, FGFR4)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Aberrant activation of FGFRs can drive tumor proliferation, angiogenesis, and survival. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of FGFRs.
One notable study highlighted a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. Among these, a specific compound, designated 4h , demonstrated impressive inhibitory concentrations, particularly against FGFR1 and FGFR2. The inhibitory activities of this compound underscore the potential of the pyrrolopyridine scaffold in targeting FGFR-driven cancers. Further research into derivatives like this compound-2-carbaldehyde has also pointed to the inhibition of FGFR signaling as a key mechanism of action, contributing to reduced cancer cell proliferation and survival.
Table 1: Inhibitory Activity of Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) against FGFRs
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Serine/Threonine Kinase Inhibition (e.g., Maternal Embryonic Leucine Zipper Kinase (MELK))
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a significant role in tumor progression, including cancer cell survival and invasiveness. The inhibition of MELK is a strategic approach in cancer therapy. Research has identified a pyrrolopyridine derivative, OTS167 , as an orally available inhibitor of MELK. nih.gov By binding to MELK, OTS167 prevents its activation and the subsequent phosphorylation of its downstream targets. nih.gov This action effectively disrupts signaling pathways that are essential for the proliferation and survival of tumor cells that express MELK. nih.gov
Targeting Microtubule Dynamics and Colchicine-Binding Site Inhibition
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a well-established target for anticancer drugs. Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis. Many of these agents, known as Colchicine-Binding Site Inhibitors (CBSIs), function by binding to β-tubulin at the same site as colchicine (B1669291), leading to microtubule destabilization.
While direct studies on this compound derivatives as CBSIs are not extensively documented, research into structurally related heterocyclic compounds provides insight. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer properties, which include disrupting microtubule networks. The general class of pyrrolopyridines continues to be an area of interest for developing novel tubulin inhibitors.
Cellular Mechanism of Action Studies
The anti-proliferative effects of this compound derivatives are underpinned by specific cellular mechanisms, primarily the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.
The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from completing division.
Derivatives containing a methoxy-substituted heterocyclic core have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase. For example, 5-methoxytryptophan, a related indole (B1671886) compound, was found to cause G2/M arrest in HCT-116 colorectal cancer cells. nih.gov Similarly, 5-methoxyflavanone (B39959) also induces cell cycle arrest at the G2/M phase in the same cell line. nih.gov Studies on pyrazolo[3,4-b]pyridine derivatives have also shown that their anti-proliferative activity correlates with an arrest in the G2/M phase. mdpi.com This G2/M arrest is often a precursor to apoptosis, as the cell's internal checkpoints recognize irreparable damage or mitotic disruption and trigger a self-destruction pathway. nih.gov
Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. A critical feature of cancer cells is their ability to evade apoptosis. Therefore, inducing apoptosis is a key goal of many cancer therapies.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary cause of mortality, making the inhibition of cell migration and invasion a critical goal in cancer therapy. Certain derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the ability to impede these processes.
One such derivative, compound 4h , a potent fibroblast growth factor receptor (FGFR) inhibitor, has been shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. sigmaaldrich.comrsc.orgnih.gov This inhibition is associated with the downregulation of matrix metalloproteinase-9 (MMP-9) and the upregulation of its endogenous inhibitor, TIMP2. japsonline.com The abnormal activation of the FGFR signaling pathway is known to play a crucial role in tumor progression, including cell proliferation, migration, and angiogenesis. rsc.orgnih.gov By targeting this pathway, 1H-pyrrolo[2,3-b]pyridine derivatives like 4h represent a promising avenue for the development of anti-metastatic agents. sigmaaldrich.comrsc.org
In Vitro Anti-Proliferative Efficacy across Diverse Cancer Cell Lines
Derivatives of the pyrrolopyridine core have shown significant anti-proliferative activity against a wide range of cancer cell lines. This activity is often achieved through mechanisms such as the inhibition of crucial cellular components like tubulin or protein kinases.
Specifically for the 1H-pyrrolo[3,2-b]pyridine scaffold, a series of diarylurea and amide derivatives demonstrated potent in vitro anti-proliferative activity against the A375 human melanoma cell line. nih.gov Notably, compounds Ir and It , which feature a 5-benzylamide substituted 4'-amide moiety, were the most active in this series. nih.gov
However, much of the reported research has focused on related isomers, such as 1H-pyrrolo[3,2-c]pyridine. A series of these derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. nih.govresearchgate.net One compound, 10t , which incorporates an indolyl B-ring, displayed particularly strong anti-proliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range. nih.govresearchgate.net This compound was found to potently inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. nih.govresearchgate.net Another study on 1H-pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent and selective FMS kinase inhibitor, showing strong potency against various ovarian, prostate, and breast cancer cell lines. nih.gov
Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.orgnih.gov
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Source |
| 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa | 0.12 | nih.govresearchgate.net |
| 10t | 1H-pyrrolo[3,2-c]pyridine | SGC-7901 | 0.15 | nih.govresearchgate.net |
| 10t | 1H-pyrrolo[3,2-c]pyridine | MCF-7 | 0.21 | nih.govresearchgate.net |
| 1r | 1H-pyrrolo[3,2-c]pyridine | Ovarian (SK-OV-3) | 0.15 | nih.gov |
| 1r | 1H-pyrrolo[3,2-c]pyridine | Prostate (PC-3) | 0.21 | nih.gov |
| 1r | 1H-pyrrolo[3,2-c]pyridine | Breast (MDA-MB-231) | 0.25 | nih.gov |
| 4h | 1H-pyrrolo[2,3-b]pyridine | Breast (4T1) | - (Inhibits Proliferation) | rsc.orgnih.gov |
| Ir | 1H-pyrrolo[3,2-b]pyridine | Melanoma (A375) | Potent Activity | nih.gov |
| It | 1H-pyrrolo[3,2-b]pyridine | Melanoma (A375) | Potent Activity | nih.gov |
IC50: The half maximal inhibitory concentration.
Anti-Infective Properties
The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel anti-infective agents. Pyrrolopyridine derivatives have been explored for their potential to combat bacterial and viral infections.
Mycobacterium tuberculosis, the causative agent of tuberculosis, requires a unique cell wall for its survival, making the enzymes involved in its biosynthesis attractive drug targets. One such enzyme is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
Research has identified that derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide linked to 2-methoxypyridine (B126380) show promise as antitubercular agents. nih.gov While direct inhibition of DprE1 by this specific class was part of in silico docking studies, other related heterocyclic compounds have been confirmed as DprE1 inhibitors. nih.gov For instance, 2-carboxyquinoxalines have been identified as noncovalent inhibitors of DprE1. acs.org The enzyme DprE1 is a critical flavoenzyme involved in the biosynthesis of essential cell wall components like lipoarabinomannan and arabinogalactan. nih.gov
Derivatives of the pyrrolopyridine scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents. The most active compound from this series, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, exhibited a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. Other related compounds in the series also showed significant activity against Staphylococcus aureus.
Separately, studies on pyrazolo[3,4-b]pyridines, another class of related heterocyclic compounds, showed moderate antibacterial activity against Bacillus subtilis, S. aureus, and E. coli. japsonline.com Phytochemicals such as 7-hydroxycoumarin and indole-3-carbinol (B1674136) have also been shown to be effective against E. coli and S. aureus. nih.gov
| Compound Class | Bacteria | MIC | Source |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 µg/mL | |
| Pyrazolo[3,4-b]pyridine derivatives | Escherichia coli | Moderate Activity (IZ = 12-16 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivatives | Staphylococcus aureus | Moderate Activity (IZ = 12 mm) | japsonline.com |
MIC: Minimum Inhibitory Concentration. IZ: Inhibition Zone.
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. While specific data on this compound derivatives is limited, related pyrrolopyridine structures have been investigated for this activity.
One study detailed bicyclic hydroxy-1H-pyrrolopyridine-triones based on a 1H-pyrrolo[3,4-c]pyridine core as inhibitors of HIV-1 integrase. nih.gov These compounds, such as 5a , 5b , and 5c , demonstrated IC50 values in the low micromolar range against the strand transfer reaction catalyzed by the integrase enzyme. nih.gov Another novel series of inhibitors features a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety, which showed improved enzymatic and antiviral cell-based assay results. nih.gov
| Compound | Scaffold | Target | IC50 (µM) | Source |
| 5a | 1H-pyrrolo[3,4-c]pyridine | HIV-1 Integrase (ST) | 6 | nih.gov |
| 5b | 1H-pyrrolo[3,4-c]pyridine | HIV-1 Integrase (ST) | 12 | nih.gov |
| 5c | 1H-pyrrolo[3,4-c]pyridine | HIV-1 Integrase (ST) | 22 | nih.gov |
ST: Strand Transfer. IC50: The half maximal inhibitory concentration.
Anti-Inflammatory Effects
Chronic inflammation is a key factor in a variety of diseases. Derivatives of the pyrrolopyridine scaffold have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.
Specifically, derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have been identified as inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). nih.gov FMS kinase is over-expressed in inflammatory disorders like rheumatoid arthritis. nih.gov Compound 1r from this series was not only a potent FMS kinase inhibitor but also demonstrated significant activity in a bone marrow-derived macrophage (BMDM) growth assay, with an IC50 of 84 nM, suggesting its potential for development as an anti-arthritic drug. nih.gov
Additionally, other related heterocyclic systems, such as pyrimidines, have been extensively studied for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators like nitric oxide and various cytokines. nih.gov
Central Nervous System (CNS) Pharmacological Actions
A significant area of research for 1H-pyrrolo[3,2-b]pyridine derivatives has been their activity as negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov These compounds bind to an allosteric site at the interface of the GluN1 and GluN2B subunits, leading to a reduction in receptor activity. nih.gov Optimization of this series of compounds has focused on improving brain penetration, reducing inhibition of cytochrome P450 enzymes, and minimizing binding to the hERG channel. nih.govnih.gov Several compounds from this class have demonstrated good in vitro potency and have achieved significant receptor occupancy in the brain after oral administration in animal models. nih.gov
The table below summarizes the in vitro and in vivo data for selected 1H-pyrrolo[3,2-b]pyridine GluN2B NAMs. nih.gov
| Compound | Human IC₅₀ (nM) | Rat Kᵢ (nM) | Human LM Stability (% remaining) | Rat LM Stability (% remaining) | Rat Brain Receptor Occupancy (%) @ 10 mg/kg |
| 5 | 24 | 9.7 | 1 | 0 | - |
| 6 | 130 | 100 | 1 | 0 | - |
| 7 | 30 | 11 | 0 | 0 | - |
| 8 | 31 | 10 | 0 | 0 | - |
| 9 | 53 | 19 | 19 | 49 | >75 |
| 25 | 20 | 10 | 10 | 40 | >75 |
| 30 | 23 | 8.8 | 29 | 60 | >75 |
| 34 | 2.7 | 1.1 | 0 | 0 | >75 |
Data sourced from: nih.gov
The modulation of GluN2B-containing NMDA receptors is also linked to the perception of pain. Overactivation of these receptors is implicated in the development of analgesic tolerance to opioids. core.ac.uk A novel GluN2B-selective negative allosteric modulator, EU93-108, which is not a this compound derivative but acts on the same target, has been shown to possess intrinsic analgesic properties in preclinical models. core.ac.uk This suggests that targeting the GluN2B receptor could be a viable strategy for pain management. core.ac.uk While direct studies on the analgesic and sedative potential of this compound itself are not extensively detailed in the provided context, the activity of other compounds targeting the same neuroreceptor system points to a potential area for future investigation.
Other Biological Activities and Therapeutic Applications
Research into related pyrrolopyridine structures has revealed a broader range of potential therapeutic applications. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.org One such compound, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, and was shown to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro. rsc.org
Furthermore, halogenated pyrrolo[3,2-d]pyrimidines have been identified as having antiproliferative activities against several cancer cell lines. nih.gov The introduction of a halogen, particularly iodine, at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance the antiproliferative potency. nih.gov
The diverse biological activities observed across these related heterocyclic systems underscore the therapeutic potential of the broader pyrrolopyridine class of compounds.
Computational Approaches and Structure Activity Relationship Studies
In Silico Molecular Design and Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution crystal structure of a biological target, ligand-based drug design (LBDD) strategies become paramount. These methods leverage the information from known active molecules to develop predictive models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For scaffolds related to 5-methoxy-1H-pyrrolo[3,2-b]pyridine, 3D-QSAR studies have been employed to understand the structural requirements for their biological effects.
For instance, studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Traf2- and Nck-interacting kinase (TNIK) inhibitors have demonstrated the utility of QSAR. In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models yielded statistically significant results, indicating their reliability in predicting the inhibitory activity of new compounds against colorectal cancer cells. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. While not directly on the this compound scaffold, the principles are transferable, suggesting that similar models could be developed to guide the substitution patterns on this specific core to enhance a desired biological activity.
Similarly, 3D-QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists for the mGluR5 receptor have shown that electropositive groups and hydrogen bond acceptors in specific regions are beneficial for activity, while bulky substituents are disfavored. asianpubs.org This highlights how QSAR can define the key chemical features for molecular recognition.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity, a process known as virtual screening.
An example of this approach can be seen in the discovery of inhibitors for visceral leishmaniasis, where a hit compound with an imidazo[1,2-a]pyridine (B132010) core was expanded into a larger series of active compounds through collaborative virtual screening of proprietary libraries. nih.govrsc.org This process not only identified more potent analogs but also helped in understanding the initial pharmacophore, revealing multiple vectors around the core that tolerate modifications. nih.gov This strategy could be effectively applied to the this compound scaffold to explore a wider chemical space and identify novel derivatives. nih.govrsc.org
The general workflow for such an endeavor would involve:
Identifying a set of known active compounds with the this compound core.
Generating a pharmacophore model based on the common features of these active molecules.
Using the pharmacophore model to screen virtual libraries of compounds.
Purchasing or synthesizing the top-scoring hits for biological evaluation.
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical modifications to a core structure affect its biological potency and selectivity.
Impact of Substitution Patterns on Biological Potency and Selectivity
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents. For the closely related 1H-pyrrolo[3,2-c]pyridine scaffold, a series of derivatives were synthesized and evaluated as anticancer agents. nih.gov The study revealed that the introduction of electron-donating groups, such as a methoxy (B1213986) group, on the para-position of a phenyl ring attached to the core, led to an increase in antiproliferative activities. nih.gov
In another study on pyrazolo[4,3-c]pyridines, modification of a phenyl ring to a naphthalene (B1677914) moiety significantly enhanced the inhibitory activity against the Trypanosoma brucei PEX14–PEX5 protein–protein interaction. acs.org Further optimization showed that a methoxy group on the naphthalene ring was crucial for high-affinity binding. acs.org These findings underscore the importance of systematic exploration of substitution patterns to enhance biological potency.
For the this compound core, the methoxy group at the 5-position is a key feature. SAR studies would involve modifying other positions of the bicyclic system, such as the pyrrole (B145914) nitrogen and other available positions on the pyridine (B92270) ring, with various functional groups to probe their effect on activity and selectivity.
Rational Design of Derivatives for Optimized Activity Profiles
The insights gained from SAR studies and computational modeling can be integrated into a rational design strategy to create derivatives with optimized activity profiles. This involves making targeted modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The development of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors provides a relevant example. rsc.orgnih.gov Starting from a lead compound with micromolar activity, rational design, including the introduction of a trifluoromethyl group to form a hydrogen bond with a specific residue in the target's active site, led to a significant increase in potency. nih.gov This iterative process of design, synthesis, and testing is central to optimizing lead compounds.
For this compound, a rational design approach could involve:
Utilizing molecular docking to predict binding modes and identify key interactions.
Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with the target protein.
Modifying the scaffold to improve metabolic stability and other drug-like properties.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors to their protein targets. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-receptor interactions over time.
In a study of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors, molecular docking was used to predict the binding mode of the most potent compound, 10t. nih.govtandfonline.com The docking results showed that the compound's 1H-pyrrolo[3,2-c]pyridine core overlapped with the original ligand in the colchicine (B1669291) binding site of tubulin and formed key hydrogen bonds with specific amino acid residues. nih.govtandfonline.com
Similarly, for a series of pyrrolo[3,4-b]pyridin-5-ones, molecular docking was performed against several protein targets related to breast cancer, followed by MD simulations to confirm the stability of the best hits. nih.gov The simulations provided insights into the dynamic behavior of the ligand-protein complexes and helped to validate the docking predictions. nih.gov
For this compound, these computational tools would be invaluable. Molecular docking could be used to screen potential biological targets and to predict how derivatives with different substitution patterns might bind. Subsequent MD simulations could then be employed to assess the stability of these interactions and to refine the understanding of the binding mechanism, ultimately guiding the design of more effective inhibitors.
Prediction of Ligand-Target Binding Modes and Interactions
The prediction of how a ligand, such as this compound, binds to a biological target is typically achieved through molecular docking simulations. This process involves placing the three-dimensional structure of the compound into the binding site of a target protein to predict its preferred orientation and interaction patterns.
While specific docking studies for this compound are not extensively documented in publicly available literature, the methodologies are well-established. For the broader class of pyrrolopyridine compounds, docking studies have been crucial in elucidating binding modes. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been docked into the colchicine-binding site of tubulin, showing key hydrogen bond interactions. nih.govresearchgate.net Similarly, various 1H-pyrrolo[2,3-b]pyridine derivatives have been computationally modeled to understand their interactions with targets like fibroblast growth factor receptor (FGFR) and c-Met kinase. dntb.gov.uanih.govrsc.org
A hypothetical docking study of this compound would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule.
Target Selection and Preparation: Identifying a relevant biological target and preparing its crystal structure (e.g., removing water molecules, adding hydrogens).
Docking Simulation: Using software like AutoDock, Glide, or GOLD to fit the ligand into the target's active site.
Analysis of Results: Evaluating the resulting poses based on scoring functions, which estimate binding affinity, and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues of the protein. The pyridine and pyrrole nitrogen atoms, along with the methoxy oxygen, would be expected to participate in key hydrogen bonding.
Assessment of Binding Affinity and Specificity
Binding affinity, often quantified by the half-maximal inhibitory concentration (IC₅₀) or binding constant (Kᵢ), measures the strength of the interaction between a ligand and its target. Computational methods can estimate this affinity through the scoring functions used in molecular docking or more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations.
Conformational Analysis of this compound in Biological Environments
Conformational analysis is critical for understanding the behavior of a molecule, as its three-dimensional shape dictates its ability to bind to a target. acs.org This analysis can be performed using both experimental techniques (like NMR) and computational methods such as molecular dynamics (MD) simulations. MD simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and preferred shapes in different environments (e.g., in water or a protein's binding site).
For this compound, which is a relatively rigid molecule, conformational analysis would focus on the orientation of the methoxy group relative to the bicyclic ring system. Understanding its conformational preferences is a prerequisite for accurate molecular docking and for designing derivatives with optimized shapes for target binding.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
ADMET prediction is a crucial step in drug development to assess the pharmacokinetic and safety profile of a compound. In silico tools play a vital role in flagging potential liabilities early, allowing for chemical modifications to improve the ADMET properties.
Prediction of Oral Bioavailability and Lipophilicity
Oral bioavailability is the fraction of an orally administered drug that reaches systemic circulation. It is influenced by factors like aqueous solubility and intestinal permeability, which are in turn related to a compound's physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a molecule's drug-like properties.
For this compound, computational tools can predict these properties. The predicted XlogP value, a measure of lipophilicity, is 1.4, which falls within the desirable range for drug candidates. uni.lu While a specific oral bioavailability value has not been predicted, general rules like Lipinski's Rule of Five can be applied. The properties of this compound generally align with these rules, suggesting a potential for reasonable absorption. More advanced prediction of oral bioavailability would require sophisticated models that account for dissolution, solubility, and metabolism. nih.govdiva-portal.org
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | uni.lu |
| Molecular Weight | 148.16 g/mol | sigmaaldrich.com |
| XlogP (Lipophilicity) | 1.4 | uni.lu |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Assessment of Metabolic Stability (e.g., Liver Microsome Clearance)
Metabolic stability is a measure of how susceptible a compound is to metabolism, primarily by enzymes in the liver. It is a critical factor determining a drug's half-life and duration of action. A common in vitro method to assess this is the liver microsomal stability assay, which measures the rate at which the compound is cleared by enzymes in liver microsomes. evotec.com The output is typically expressed as in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ). nih.gov
There is no specific published data on the metabolic stability of this compound. However, studies on related structures indicate that the pyridine ring and methoxy groups can be sites of metabolic oxidation. nih.gov Computational models can predict sites of metabolism by identifying atoms most susceptible to enzymatic attack, guiding chemists to modify the structure to block these metabolic "hotspots" and improve stability.
Prediction of Cytochrome P450 (CYP) Inhibition Profiles
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Inhibition of these enzymes by a drug can lead to dangerous drug-drug interactions. Therefore, predicting a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a critical part of safety assessment.
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic profile. High plasma protein binding can reduce the concentration of free drug available to interact with its target, potentially impacting efficacy and clearance. Computational, or in silico, models are increasingly utilized in early drug discovery to predict plasma protein binding (PPB), thereby helping to prioritize compounds with favorable pharmacokinetic characteristics.
For the class of azaindoles, to which this compound belongs, computational approaches are valuable for predicting their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov General predictive models for PPB often employ quantitative structure-property relationship (QSPR) methods. These models are typically built using large datasets of compounds with experimentally determined PPB values and a variety of calculated molecular descriptors.
Key molecular descriptors that are often correlated with plasma protein binding include:
Lipophilicity (logP/logD): Generally, a higher lipophilicity leads to increased plasma protein binding. For neutral and basic drugs, a sigmoidal function of logD at pH 7.4 has shown a good correlation for predicting PPB. nih.gov
Molecular Size and Shape: Larger molecules may have more surface area available for interaction with plasma proteins.
Electronic Properties: The presence of acidic or basic functional groups can influence interactions with the binding sites on plasma proteins. For instance, HSA tends to bind preferentially to acidic and neutral compounds, while AAG has a higher affinity for basic and neutral molecules. researchgate.net
A summary of commonly used computational approaches for predicting plasma protein binding is provided in the table below.
| Computational Approach | Description | Key Parameters |
| QSPR Modeling | Develops mathematical relationships between a compound's structural features and its plasma protein binding. | Lipophilicity (logP, logD), topological descriptors, electronic properties. |
| Nonlinear Regression Analysis | Uses sigmoidal functions of lipophilicity to model the non-linear relationship between logD/logP and PPB. nih.gov | logD at pH 7.4, logP. |
| Pharmacophore Modeling | Identifies the 3D arrangement of chemical features necessary for binding to plasma proteins. | Hydrogen bond donors/acceptors, hydrophobic regions, ionic features. |
| Machine Learning Models | Utilizes algorithms like support vector machines or neural networks trained on large datasets to predict PPB. | A wide array of molecular descriptors. |
These computational methods allow for the high-throughput screening of virtual compound libraries, enabling the early identification of candidates with a potentially desirable plasma protein binding profile.
Evaluation of Potential Off-Target Interactions (e.g., hERG Channel Binding, BSEP)
Assessing the potential for off-target interactions is a critical step in drug development to mitigate the risk of adverse effects. Two of the most important off-targets are the human Ether-à-go-go-Related Gene (hERG) potassium channel and the Bile Salt Export Pump (BSEP). Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias, while inhibition of BSEP can cause drug-induced liver injury. In silico models are invaluable for the early detection of compounds that may interact with these targets.
hERG Channel Binding Prediction
For scaffolds like the pyrrolopyridines and other azaindoles, the potential for hERG liability is a significant consideration. Computational models for predicting hERG inhibition are well-established and generally fall into two categories: ligand-based and structure-based approaches.
Ligand-based models rely on the chemical structures of known hERG inhibitors to build predictive models. These can include QSAR models that correlate molecular descriptors (e.g., lipophilicity, aromaticity, presence of basic nitrogen atoms) with hERG inhibitory activity.
Structure-based models utilize the three-dimensional structure of the hERG channel (often a homology model) to perform molecular docking simulations. These simulations predict how a compound might bind within the channel's pore, providing insights into potential inhibitory interactions.
While specific data for this compound is not available, research on related azaindole-containing compounds often includes assessments of hERG liability as part of their preclinical evaluation. nih.gov
BSEP Inhibition Prediction
The prediction of BSEP inhibition is also crucial for assessing the potential for cholestatic hepatotoxicity. Similar to hERG, both ligand-based and structure-based computational models are employed to identify potential BSEP inhibitors. Pharmacophore models, which define the essential steric and electronic features required for BSEP inhibition, have been successfully developed and validated. These models often highlight the importance of features such as hydrogen bond acceptors, anionic groups, and hydrophobic/aromatic regions for BSEP interaction.
The table below summarizes key computational methods used to evaluate potential off-target interactions.
| Off-Target | Computational Method | Key Features Evaluated |
| hERG Channel | QSAR, Pharmacophore Modeling, Molecular Docking | Lipophilicity, pKa, presence of a basic nitrogen, molecular shape, and specific interactions with pore residues (e.g., Tyr652, Phe656). |
| BSEP | Pharmacophore Modeling, QSAR | Hydrogen bond acceptors/anionic features, hydrophobic/aromatic regions, molecular weight, and lipophilicity. |
For novel chemical entities like this compound, a comprehensive in silico profiling against a panel of off-targets, including hERG and BSEP, would be a standard procedure in modern drug discovery workflows to flag potential liabilities early in the development process.
Future Research Directions and Therapeutic Potential of 5 Methoxy 1h Pyrrolo 3,2 B Pyridine Derivatives
The scaffold of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and its related isomers serves as a cornerstone in the development of novel therapeutics. The inherent structural features of the pyrrolopyridine core have attracted significant interest in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. Future research is poised to build upon this foundation, exploring new synthetic avenues, identifying novel biological targets, and advancing promising candidates toward clinical application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methoxy-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and cross-coupling reactions. For example, the introduction of the pyrrolopyridine moiety can be achieved via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and 3,4-dimethoxyphenylboronic acid as a coupling partner in toluene/ethanol under reflux (105°C) . Optimization may include adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm methoxy group integration and aromatic proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak at m/z 148.16 (C₈H₈N₂O) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry by comparing experimental data with reported structures of analogs (e.g., thiochromeno[2,3-b]pyridine derivatives) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Due to limited toxicological data, follow standard precautions:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : Focus on substituent modifications at positions 3 and 5:
- Electron-withdrawing groups (e.g., halogens, nitro) to enhance binding affinity with kinase targets (e.g., tyrosine kinases) .
- Methoxy group replacement : Compare with analogs like 5-bromo-2-methoxy-3-methylpyridine to assess steric/electronic effects .
- In vitro assays : Use kinase inhibition assays (e.g., ATP-competitive binding) and cytotoxicity profiling (e.g., MTT assays) to correlate structural changes with activity .
Q. How should researchers resolve contradictions in pharmacological data across different assays?
- Methodological Answer : Cross-validate findings using:
- Orthogonal assays : Combine enzyme inhibition data (IC₅₀) with cellular viability assays (e.g., IC₅₀ in cancer cell lines) .
- Structural validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .
- Computational docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify false positives due to off-target effects .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., POPC lipid bilayers) to assess passive diffusion .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .
Key Considerations for Experimental Design
- Regiochemical ambiguity : The pyrrolo[3,2-b]pyridine core may isomerize under acidic/basic conditions. Monitor reaction progress via TLC and confirm regiochemistry via NOESY NMR .
- Scaling challenges : Milligram-scale synthesis may not translate directly to gram-scale due to exothermic side reactions. Optimize dropwise addition of reagents (e.g., Grignard reagents) and cooling .
- Data reproducibility : Document solvent batch effects (e.g., anhydrous vs. technical grade DMF) and catalyst lot variability (e.g., Pd source) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
